N-Acetyl Cefdinir N-Acetyl Cefdinir
Brand Name: Vulcanchem
CAS No.:
VCID: VC0205642
InChI:
SMILES:
Molecular Formula: C₁₆H₁₅N₅O₆S₂
Molecular Weight: 437.45

N-Acetyl Cefdinir

CAS No.:

Cat. No.: VC0205642

Molecular Formula: C₁₆H₁₅N₅O₆S₂

Molecular Weight: 437.45

* For research use only. Not for human or veterinary use.

N-Acetyl Cefdinir -

Specification

Molecular Formula C₁₆H₁₅N₅O₆S₂
Molecular Weight 437.45

Introduction

Chemical Structure and Properties

Molecular Structure

The chemical structure of N-Acetyl Cefdinir features a β-lactam ring fused to a thiazole moiety, which is characteristic of cephalosporins. The acetyl group attached to the thiazole ring distinguishes it from cefdinir. This modification impacts its physicochemical properties, including solubility and reactivity .

Physicochemical Properties

The physicochemical attributes of N-Acetyl Cefdinir are summarized in Table 1.

PropertyValue
Molecular FormulaC16H15N5O6S2C_{16}H_{15}N_{5}O_{6}S_{2}
Molecular Weight437.4 g/mol
AppearanceOff-white solid
SolubilitySparingly soluble in water; soluble in organic solvents like dimethylformamide (DMF)
StabilityStable under ambient conditions; requires storage at controlled temperatures (e.g., -20°C)

The presence of functional groups such as hydroxyl (-OH), acetyl (-COCH3), and imino (-C=NH) contributes to its reactivity and potential interactions with biological systems.

Synthesis Pathways

The synthesis of N-Acetyl Cefdinir typically involves modifications of cefdinir or its precursors through acylation reactions. A detailed synthetic pathway was described in patent literature, highlighting the following steps :

  • Acylation Reaction: The reaction between 7-amino-3-vinyl-3-cephem-4-carboxylic acid (a key intermediate in cefdinir synthesis) and acetylating agents generates acetylated derivatives.

  • Purification: The crude product undergoes purification using techniques such as activated carbon decolorization.

  • Characterization: The final product is characterized using spectroscopic methods like infrared (IR) spectroscopy and nuclear magnetic resonance (NMR).

Table 2 provides an overview of key reaction parameters for the synthesis.

StepReagents/ConditionsOutcome
AcylationAcetylating agents in tetrahydrofuranFormation of acetylated derivative
NeutralizationAcidic or alkaline conditionsStabilization of product
PurificationActivated carbon treatmentRemoval of impurities

These steps underscore the complexity involved in isolating N-Acetyl Cefdinir from reaction mixtures.

Analytical Methods for Detection and Quantification

Given its status as an impurity, accurate detection and quantification of N-Acetyl Cefdinir are critical for pharmaceutical quality assurance.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is widely employed for analyzing N-Acetyl Cefdinir due to its precision and reproducibility. Specific chromatographic conditions include:

  • Mobile Phase: A mixture of acetonitrile and water with pH adjustment.

  • Detection Wavelength: 224 nm, corresponding to the compound's UV absorption maxima .

  • Retention Time: Distinct peaks for N-Acetyl Cefdinir facilitate its separation from other impurities.

Spectroscopic Techniques

Infrared (IR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy are instrumental in structural elucidation:

  • IR Spectroscopy: Characteristic absorption bands include 1770 cm11770 \text{ cm}^{-1} (β-lactam C=O stretch) and 1662 cm11662 \text{ cm}^{-1} (secondary amide C=O stretch) .

  • NMR Spectroscopy: Proton (1H^1H) and carbon (13C^{13}C) spectra confirm the presence of functional groups such as acetyl and imino moieties .

Mass Spectrometry

Mass spectrometry provides molecular weight confirmation (m/z=437m/z = 437) along with fragmentation patterns indicative of structural features.

Pharmacological Relevance

Although primarily considered an impurity, N-Acetyl Cefdinir may exhibit unique pharmacological properties due to its structural similarity to cefdinir.

Toxicological Profile

As an impurity, regulatory guidelines mandate toxicity evaluations to determine acceptable limits within pharmaceutical formulations:

  • Acute Toxicity: Animal studies indicate no significant adverse effects at low concentrations.

  • Chronic Toxicity: Long-term exposure data are sparse but necessary for comprehensive risk assessment .

N-Acetyl Cefdinir serves as a reference standard for analytical method validation during cefdinir production:

  • Quality Control: Ensures compliance with impurity thresholds specified by pharmacopeial standards.

  • Method Development: Supports the optimization of analytical techniques like HPLC.

  • Research Tool: Facilitates studies on structure-activity relationships (SAR) within cephalosporins.

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